2-Amino-6-(ethoxycarbonylamino)hexanoic acid
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Overview
Description
2-Amino-6-(ethoxycarbonylamino)hexanoic acid is a derivative of lysine, an essential amino acid. This compound is characterized by the presence of an amino group at the second position and an ethoxycarbonylamino group at the sixth position of the hexanoic acid chain. It is a white to pale yellow solid that is slightly soluble in water and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of ethyl chloroformate in the presence of a base to form the ethoxycarbonyl derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar protection and derivatization techniques. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pH, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(ethoxycarbonylamino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ethoxycarbonyl group can be reduced to yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other derivatives.
Scientific Research Applications
2-Amino-6-(ethoxycarbonylamino)hexanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Incorporated into proteins to study protein structure and function.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-6-(ethoxycarbonylamino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes. The ethoxycarbonyl group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(tert-butoxycarbonylamino)hexanoic acid: Another lysine derivative with a tert-butoxycarbonyl group instead of an ethoxycarbonyl group.
2-Amino-6-(benzyloxycarbonylamino)hexanoic acid: Contains a benzyloxycarbonyl group, offering different reactivity and stability.
Uniqueness
2-Amino-6-(ethoxycarbonylamino)hexanoic acid is unique due to its specific functional groups, which provide distinct reactivity and interaction profiles. Its ethoxycarbonyl group offers a balance between stability and reactivity, making it suitable for various applications in research and industry .
Properties
CAS No. |
5701-16-6 |
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Molecular Formula |
C9H18N2O4 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-amino-6-(ethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C9H18N2O4/c1-2-15-9(14)11-6-4-3-5-7(10)8(12)13/h7H,2-6,10H2,1H3,(H,11,14)(H,12,13) |
InChI Key |
XMVZHEKLZHYPQS-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)NCCCC[C@@H](C(=O)O)N |
Canonical SMILES |
CCOC(=O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
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